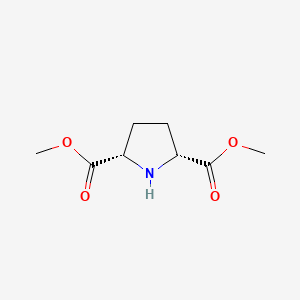

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,5R)-2,5-Pyrrolidinedicarboxylic acid dimethyl ester is a chiral pyrrolidine derivative featuring two methyl ester groups at positions 2 and 5 of the pyrrolidine ring. Its stereochemistry (2S,5R) distinguishes it from other stereoisomers, such as (2S,5S) or (2R,5S), which exhibit distinct physical, chemical, and biological properties. This compound is primarily utilized as an intermediate in asymmetric synthesis and organocatalysis due to its rigid bicyclic structure and stereochemical control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- typically involves the esterification of 2,5-Pyrrolidinedicarboxylic acid. One common method is the reaction of 2,5-Pyrrolidinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 2,5-Pyrrolidinedicarboxylic acid.

Reduction: 2,5-Pyrrolidinedimethanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester serves as an intermediate in the synthesis of various biologically active compounds. Notably, it has been utilized in the development of potent antitumor agents. The structural properties of this compound allow for modifications that enhance its pharmacological profiles.

- Antitumor Agents : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies have shown that the incorporation of this compound into larger molecular frameworks can lead to increased potency against specific tumor types .

Polymer Science

The compound is also valuable in polymer chemistry as a building block for the synthesis of biodegradable polymers. Its ability to undergo esterification reactions makes it suitable for creating polyesters and copolymers.

- Bioplastics : The esterification of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester has been explored as a method to produce bioplastics from renewable resources. This aligns with the growing demand for sustainable materials in various industries .

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of antitumor agents | Active against various cancer cell lines |

| Polymer Science | Biodegradable polymers | Potential for sustainable material production |

Synthesis of Novel Compounds

The compound has been employed as a precursor in the synthesis of novel heterocyclic compounds, which are often evaluated for their antibacterial and antifungal properties.

- Bioactivity Studies : Research has demonstrated that derivatives synthesized from 2,5-Pyrrolidinedicarboxylic acid exhibit notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study 1: Antitumor Activity

In a study published by Thermo Scientific, derivatives synthesized from 2,5-Pyrrolidinedicarboxylic acid were tested for their antitumor properties. The results indicated that certain modifications led to enhanced cytotoxic effects on specific cancer cell lines. This highlights the potential of this compound as a scaffold for drug development .

Case Study 2: Bioplastic Development

A research project focused on the use of 2,5-Pyrrolidinedicarboxylic acid in developing biodegradable plastics demonstrated successful incorporation into polybutylene adipate-co-terephthalate copolymers. These materials showed promising mechanical properties and biodegradability profiles suitable for various applications .

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)- involves its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine and Dioxolane Derivatives

The compound shares structural similarities with other dicarboxylate esters, particularly those with five-membered heterocyclic rings. Key comparisons include:

Table 1: Structural and Physical Properties of Related Compounds

Key Observations :

- Ring System : The dioxolane derivative (Compound 7) exhibits a 1,3-dioxolane ring instead of pyrrolidine, resulting in different electronic and steric properties. This structural variation correlates with its higher melting point (94–95°C) and significant optical rotation ([α]²⁰D = −80) .

- Stereochemical Impact: The (2S,5R) configuration of the target compound likely confers unique catalytic or binding properties compared to (2S,5S) or (2R,5S) isomers, as stereochemistry critically influences intermolecular interactions in organocatalysis .

Table 2: Antimicrobial Activity of Selected Dicarboxylate Esters (MIC, µg/mL)

| Compound | S. aureus | E. coli | C. albicans | Reference |

|---|---|---|---|---|

| 7 | 62.5 | 125 | 250 | |

| 8 | 125 | 250 | 500 | |

| Amikacin | 1–2 | 1–2 | N/A |

Insights :

- The dioxolane-based Compound 7 shows moderate activity against S. aureus (MIC = 62.5 µg/mL), outperforming its racemic counterpart (Compound 8) .

- Pyrrolidine dicarboxylates are less studied in antimicrobial contexts but may exhibit divergent activity profiles due to their distinct ring geometry and stereochemistry.

Biological Activity

2,5-Pyrrolidinedicarboxylic acid, dimethyl ester, (2S,5R)-, also known as dimethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C8H13NO4

- Molecular Weight : 175.19 g/mol

- CAS Number : 12071609

The compound features two carboxyl groups and a pyrrolidine ring, contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2,5-pyrrolidinedicarboxylic acid dimethyl ester exhibits a range of biological activities:

-

Antibacterial Activity :

- Studies have shown that derivatives of N-heterocyclic dicarboxylic acids, including this compound, can act as broad-spectrum inhibitors against metallo-β-lactamases (MβLs), which are enzymes responsible for antibiotic resistance in bacteria. The inhibition was characterized by low Ki values (≤2 μM) against enzymes like CcrA and L1 .

- Enzyme Inhibition :

- Organocatalysis :

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various N-heterocyclic dicarboxylic acids against resistant strains of Escherichia coli and Klebsiella pneumoniae, the inclusion of 2,5-pyrrolidinedicarboxylic acid dimethyl ester significantly reduced the minimum inhibitory concentration (MIC) values when used alongside conventional antibiotics. The results suggested a synergistic effect that could enhance treatment strategies against resistant bacterial infections .

Case Study 2: Organocatalytic Applications

A series of experiments were conducted to assess the efficacy of this compound as an organocatalyst in synthesizing amino aldehydes through Mannich reactions. The results indicated that it could achieve high yields and selectivity with minimal catalyst loading (as low as 1 mol%), outperforming traditional catalysts in reaction efficiency .

Mechanistic Insights

The biological activity of 2,5-pyrrolidinedicarboxylic acid dimethyl ester can be attributed to its ability to form stable complexes with target proteins due to its dual carboxylate groups. This structural feature allows for strong interactions with active sites on enzymes or receptors, facilitating inhibition or modulation of biological pathways.

Data Table: Summary of Biological Activities

Properties

CAS No. |

610284-42-9 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

dimethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6+ |

InChI Key |

YGMCCBARPIHBKI-OLQVQODUSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](N1)C(=O)OC |

Canonical SMILES |

COC(=O)C1CCC(N1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.